molecular formula C16H23BrN2O4S B14065249 tert-Butyl (3S)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate CAS No. 1002360-18-0

tert-Butyl (3S)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate

Cat. No.: B14065249
CAS No.: 1002360-18-0
M. Wt: 419.3 g/mol
InChI Key: WSNDRGOFHGLJOC-ZDUSSCGKSA-N
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Description

1-Piperidinecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3S)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperidine ring, a bromophenyl group, and a sulfonyl amino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-Piperidinecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3S)- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromophenyl group: This step often involves bromination reactions using reagents like bromine or N-bromosuccinimide.

    Attachment of the sulfonyl amino group: This can be done through sulfonylation reactions using sulfonyl chlorides or sulfonic acids.

    Esterification: The final step involves esterification to introduce the 1,1-dimethylethyl ester group.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Piperidinecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Piperidinecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3S)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3S)- involves its interaction with specific molecular targets and pathways. The bromophenyl group and sulfonyl amino group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Piperidinecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3S)- can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications

Biological Activity

Tert-Butyl (3S)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H22BrN2O4SC_{16}H_{22}BrN_{2}O_{4}S, with a molecular weight of approximately 419.3 g/mol. The compound features a piperidine ring, a tert-butyl group, and a sulfonamide moiety linked to a bromobenzene, which enhances its reactivity and biological activity.

Structural Characteristics

ComponentDescription
Piperidine RingProvides basic nitrogen for interaction with biological targets.
Tert-Butyl GroupIncreases lipophilicity, aiding in membrane permeability.
Sulfonamide MoietyEnhances reactivity and potential for enzyme inhibition.
BromobenzeneMay facilitate π-stacking interactions with target proteins.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes by mimicking substrates, leading to decreased enzymatic activity.
  • Receptor Interaction : The compound can bind to specific receptors, potentially modulating signaling pathways crucial for cellular functions.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, making it a candidate for further investigation in antibiotic development.

Study 1: Enzyme Inhibition Assay

A study conducted by Pendergrass et al. evaluated the inhibitory effects of the compound on a specific enzyme associated with bacterial virulence. The results showed that concentrations as low as 50 μM resulted in approximately 50% inhibition of enzyme activity, indicating strong potential for therapeutic applications against bacterial infections.

Study 2: Binding Affinity

Another research effort focused on the binding affinity of the compound to various receptors involved in cell signaling. The findings demonstrated that the bromophenyl and sulfonamide groups significantly enhance binding interactions, suggesting that structural modifications could further optimize biological activity.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylateC16H23BrN2O4SC_{16}H_{23}BrN_{2}O_{4}SDifferent chirality may affect biological activity.
tert-Butyl (3S)-3-(4-nitrophenyl)piperidine-1-carboxylateC16H22N2O4C_{16}H_{22}N_{2}O_{4}Lacks sulfonamide; focuses on piperidine interaction.
tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylateC16H22N2O4C_{16}H_{22}N_{2}O_{4}Different reactivity due to absence of bromophenyl group.

Properties

CAS No.

1002360-18-0

Molecular Formula

C16H23BrN2O4S

Molecular Weight

419.3 g/mol

IUPAC Name

tert-butyl (3S)-3-[(4-bromophenyl)sulfonylamino]piperidine-1-carboxylate

InChI

InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-10-4-5-13(11-19)18-24(21,22)14-8-6-12(17)7-9-14/h6-9,13,18H,4-5,10-11H2,1-3H3/t13-/m0/s1

InChI Key

WSNDRGOFHGLJOC-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NS(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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